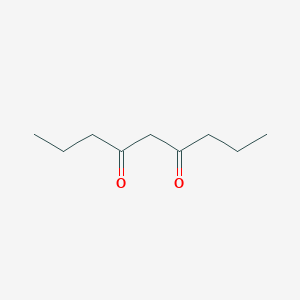
2-トリルイソシアニド
概要
説明
2-Tolylisocyanide, also known as 2-methylphenyl isocyanide, is an organic compound with the molecular formula CH3C6H4NC. It is a colorless liquid at room temperature and has a pungent odor. This compound belongs to the class of isocyanides, which are characterized by the presence of the isocyanide functional group (–NC) attached to an aromatic ring .
科学的研究の応用
2-Tolylisocyanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
作用機序
Mode of Action
Isocyanides in general are known to react with compounds containing active hydrogens (-oh, -nh2, -sh) to form urethanes, ureas, and related polymers. This reaction is driven by the high reactivity of the isocyanate group, which readily undergoes nucleophilic addition with the active hydrogen.
Pharmacokinetics
Its physical properties such as boiling point (36-38 °c/02 mmHg) and density (0953 g/mL at 25 °C) have been documented .
準備方法
Synthetic Routes and Reaction Conditions: 2-Tolylisocyanide can be synthesized through various methods. One common method involves the dehydration of N-formamides using dehydrating agents such as p-toluenesulfonyl chloride (p-TsCl), phosphoryl trichloride (POCl3), or a combination of triphenylphosphane (PPh3) and iodine . The reaction typically proceeds under mild conditions, avoiding the need for aqueous workup, which increases the efficiency and yield of the synthesis .
Industrial Production Methods: Industrial production of 2-Tolylisocyanide often involves large-scale synthesis using similar dehydration methods. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
化学反応の分析
Types of Reactions: 2-Tolylisocyanide undergoes several types of chemical reactions, including nucleophilic addition, oxidation, and substitution reactions. The isocyanide group is highly reactive and can participate in various organic transformations.
Common Reagents and Conditions:
Nucleophilic Addition: Reacts with compounds containing active hydrogens (e.g., -OH, -NH2, -SH) to form polyurethanes, polyureas, and related polymers.
Oxidation: Can be oxidized under specific conditions to form corresponding isocyanates.
Substitution: Undergoes substitution reactions with various electrophiles, leading to the formation of substituted isocyanides.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Polyureas: Formed from the reaction with amines.
Substituted Isocyanides: Formed from substitution reactions.
類似化合物との比較
Phenylisocyanide: Similar structure but lacks the methyl group.
3-Tolylisocyanide: Similar structure with the methyl group in the meta position.
4-Tolylisocyanide: Similar structure with the methyl group in the para position.
Uniqueness: 2-Tolylisocyanide is unique due to the position of the methyl group on the aromatic ring, which influences its reactivity and steric properties. This positional difference can lead to variations in reaction outcomes and product distributions compared to its isomers .
特性
IUPAC Name |
1-isocyano-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-7-5-3-4-6-8(7)9-2/h3-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHZICGHCZFYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341820 | |
| Record name | 2-Tolylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10468-64-1 | |
| Record name | 2-Tolylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyano-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)





